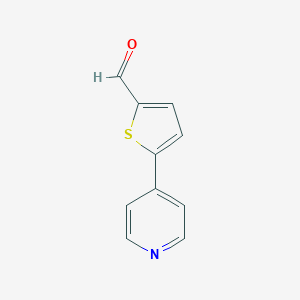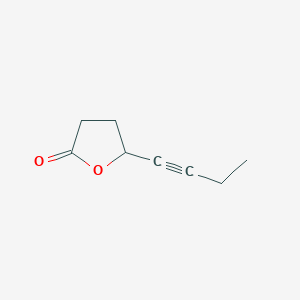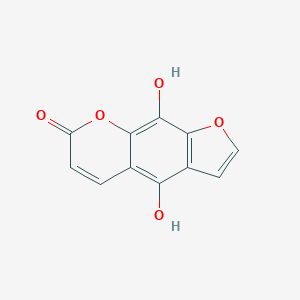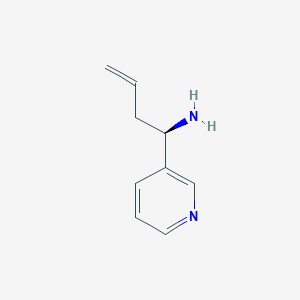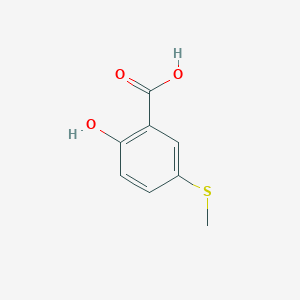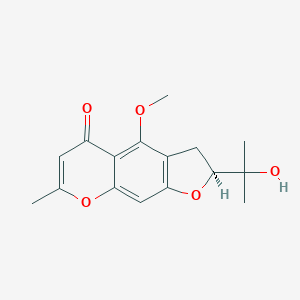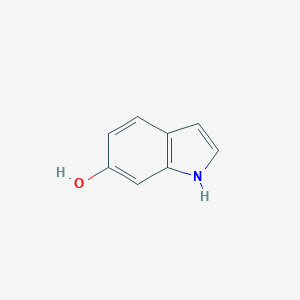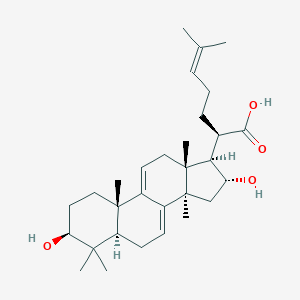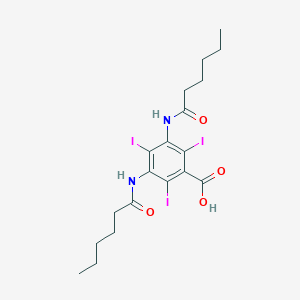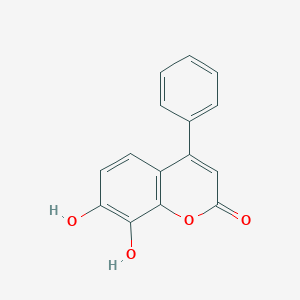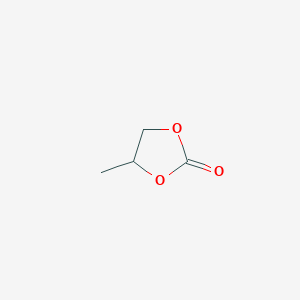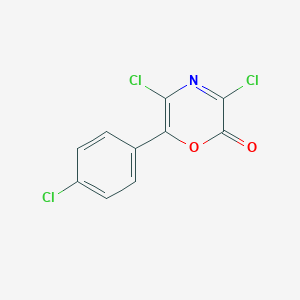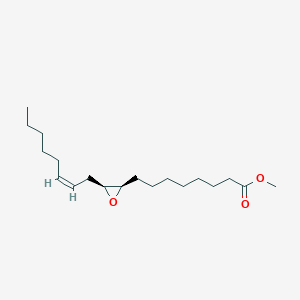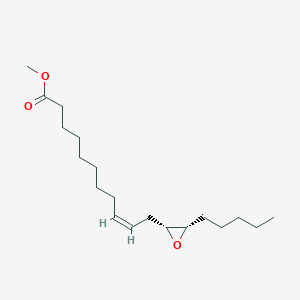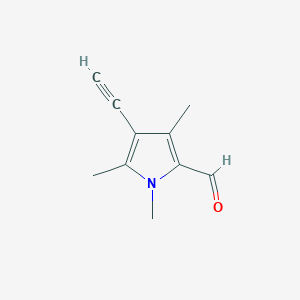
3-Ethynyl-1,2,4-trimethylpyrrole-5-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethynyl-1,2,4-trimethylpyrrole-5-carboxaldehyde is a chemical compound that has been extensively researched for its potential applications in various fields. It is a pyrrole derivative that has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied in detail.
科学的研究の応用
3-Ethynyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been studied extensively for its potential applications in various fields. It has been found to have antimicrobial, antifungal, and antitumor properties. It has also been studied for its potential use in organic electronics, such as in the development of organic light-emitting diodes (OLEDs). Additionally, it has been investigated for its potential use in the development of biosensors and as a fluorescent probe for detecting metal ions.
作用機序
The mechanism of action of 3-Ethynyl-1,2,4-trimethylpyrrole-5-carboxaldehyde is not fully understood. However, it has been found to inhibit the growth of certain microorganisms, such as Staphylococcus aureus, by disrupting their cell membranes. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
生化学的および生理学的効果
3-Ethynyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been found to have both biochemical and physiological effects. It has been shown to inhibit the growth of certain microorganisms, such as Staphylococcus aureus, and to induce apoptosis in cancer cells. Additionally, it has been found to have antioxidant properties and to protect against oxidative stress.
実験室実験の利点と制限
One of the advantages of using 3-Ethynyl-1,2,4-trimethylpyrrole-5-carboxaldehyde in lab experiments is its versatility. It can be used in a variety of applications, such as in the development of biosensors and OLEDs. Additionally, it has been found to have antimicrobial, antifungal, and antitumor properties, making it a potential candidate for drug development. However, one of the limitations of using this compound is its toxicity. It has been found to be toxic to certain cells, such as human fibroblasts, at high concentrations.
将来の方向性
There are several future directions for the research of 3-Ethynyl-1,2,4-trimethylpyrrole-5-carboxaldehyde. One potential direction is the development of this compound as a drug for the treatment of microbial infections and cancer. Additionally, further research could be conducted to investigate its potential use in the development of biosensors and OLEDs. Furthermore, research could be conducted to investigate the potential of this compound as a fluorescent probe for detecting metal ions in biological samples.
合成法
The synthesis of 3-Ethynyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been achieved by different methods. One of the most common methods is the reaction of 3,5-dimethyl-1H-pyrrole-2-carboxaldehyde with ethynylmagnesium bromide in the presence of a copper catalyst. Another method involves the reaction of 3,5-dimethyl-1H-pyrrole-2-carboxaldehyde with trimethylsilylacetylene in the presence of tetrabutylammonium fluoride. These methods have been optimized to produce high yields of the compound.
特性
CAS番号 |
136558-73-1 |
|---|---|
製品名 |
3-Ethynyl-1,2,4-trimethylpyrrole-5-carboxaldehyde |
分子式 |
C10H11NO |
分子量 |
161.2 g/mol |
IUPAC名 |
4-ethynyl-1,3,5-trimethylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C10H11NO/c1-5-9-7(2)10(6-12)11(4)8(9)3/h1,6H,2-4H3 |
InChIキー |
OARHPMLAZCVXST-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=C1C#C)C)C)C=O |
正規SMILES |
CC1=C(N(C(=C1C#C)C)C)C=O |
同義語 |
1H-Pyrrole-2-carboxaldehyde,4-ethynyl-1,3,5-trimethyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



